4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide
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Overview
Description
4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a phenyl group, and a carbothioamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl derivative: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding derivative.
Cyclohexylidene formation: The 3,4-dimethoxyphenyl derivative is then reacted with cyclohexanone under acidic or basic conditions to form the cyclohexylidene intermediate.
Amination: The cyclohexylidene intermediate is then reacted with an amine, such as ethylenediamine, to form the aminoethyl derivative.
Piperazine ring formation: The aminoethyl derivative is then reacted with phenylpiperazine to form the piperazine ring.
Carbothioamide formation: Finally, the piperazine derivative is reacted with a suitable thiocarbonyl reagent to form the carbothioamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperazine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: The compound may affect signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-methylpiperazine-1-carbothioamide
- 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide
Uniqueness
4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H34N4O4S |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
4-[2-[[4-(3,4-dimethoxyphenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]-N-phenylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C28H34N4O4S/c1-35-26-9-8-20(18-27(26)36-2)21-16-24(33)23(25(34)17-21)19-29-10-11-31-12-14-32(15-13-31)28(37)30-22-6-4-3-5-7-22/h3-9,18-19,21,33H,10-17H2,1-2H3,(H,30,37) |
InChI Key |
PZRSSDUQDVCRJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=S)NC4=CC=CC=C4)O)OC |
Origin of Product |
United States |
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